An In-Depth Technical Guide to Boc-3-chloro-L-tyrosine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Boc-3-chloro-L-tyrosine: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine (Boc-3-chloro-L-tyrosine), a critical non-canonical amino acid derivative for advanced peptide synthesis and drug development. We delve into the core chemical properties, provide validated, step-by-step protocols for its two-stage synthesis from L-tyrosine, and offer an expert analysis of its spectroscopic characteristics. Furthermore, this document explores the reactivity of the chloro-substituted phenolic side chain, its applications in modifying peptide function, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile building block.
Introduction and Scientific Context
N-α-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine, commonly referred to as Boc-Tyr(3-Cl)-OH, is a synthetic derivative of the proteinogenic amino acid L-tyrosine. Its structure is characterized by two key modifications: the protection of the α-amino group with a tert-butoxycarbonyl (Boc) moiety and the regioselective chlorination of the phenolic ring at the 3-position.
The Boc group is an acid-labile protecting group essential for stepwise peptide synthesis. It prevents the highly nucleophilic α-amine from participating in unwanted side reactions during peptide bond formation, yet it can be removed under moderately acidic conditions that typically do not affect other sensitive functional groups.
The introduction of a chlorine atom onto the tyrosine ring is of significant interest in medicinal chemistry and chemical biology. 3-chloro-L-tyrosine is a known biomarker for oxidative stress and inflammation, as it is formed in vivo through the action of myeloperoxidase (MPO) on tyrosine residues.[1] The incorporation of this non-canonical amino acid into peptides allows researchers to create probes for studying biological processes, develop more potent and stable therapeutic peptide analogs, and investigate the structure-activity relationships of peptide-protein interactions. The chlorine atom, being an electron-withdrawing group, fundamentally alters the electronic properties and acidity of the phenolic hydroxyl group, which can have profound effects on molecular recognition and function.
Physicochemical and Structural Properties
The core properties of Boc-3-chloro-L-tyrosine and its immediate precursors are summarized below for easy reference.
| Property | L-Tyrosine | Boc-L-tyrosine | 3-Chloro-L-tyrosine | Boc-3-chloro-L-tyrosine |
| Molecular Formula | C₉H₁₁NO₃ | C₁₄H₁₉NO₅ | C₉H₁₀ClNO₃ | C₁₄H₁₈ClNO₅ |
| Molecular Weight | 181.19 g/mol | 281.30 g/mol | 215.63 g/mol [1] | 315.75 g/mol (Calculated) |
| CAS Number | 60-18-4 | 3978-80-1 | 7423-93-0[1] | 72253-38-2 (Free Acid) |
| Appearance | White crystalline powder | White to off-white powder[2] | White solid | Expected: White to off-white solid |
| Melting Point | >300 °C (dec.) | 133-135 °C | 249 °C | Not reported; expected >140 °C |
| Optical Rotation | -11.0° (c=4, 5M HCl) | +3.0° (c=2, acetic acid) | -2.0° (c=1, 1M HCl) | Not reported |
| Solubility | Sparingly soluble in water | Slightly soluble in DMSO, Methanol | Soluble in 1M HCl | Expected: Soluble in MeOH, DMF, DMSO |
Synthesis and Purification
The synthesis of Boc-3-chloro-L-tyrosine is a two-step process starting from commercially available L-tyrosine. The first step is the protection of the α-amino group, followed by the electrophilic chlorination of the activated aromatic ring.
Synthetic Workflow Overview
Caption: Two-step synthesis of Boc-3-chloro-L-tyrosine.
Experimental Protocol: Step 1 - Synthesis of Boc-L-tyrosine
Causality: The α-amino group of L-tyrosine is a potent nucleophile that would react with the chlorinating agent in the subsequent step. Therefore, it must be protected. The Boc group is ideal as it is stable to the neutral or slightly basic conditions of its installation and the neutral conditions of the chlorination step, but can be cleanly removed later with acid.
Methodology:
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Dissolution: In a 500 mL round-bottom flask, dissolve potassium carbonate (K₂CO₃, 18.2 g, 132 mmol) in a 1:1 mixture of deionized water and 1,4-dioxane (200 mL total).
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Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
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Addition of Reactants: Add L-tyrosine (8.00 g, 44.1 mmol) to the cold solution. In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 9.62 g, 44.1 mmol) in 60 mL of 1,4-dioxane.
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Reaction: Add the (Boc)₂O solution dropwise to the stirring tyrosine suspension over 30 minutes. Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).
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Work-up (Acidification): Add 200 mL of deionized water to the reaction mixture. Cool the mixture again to 0 °C in an ice bath. Carefully acidify the solution to a pH of ~3-4 by the slow, portion-wise addition of a saturated potassium hydrogen sulfate (KHSO₄) solution. The product will begin to precipitate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure on a rotary evaporator to yield Boc-L-tyrosine as a white solid or viscous oil. The product is often of sufficient purity to proceed to the next step without further purification.
Experimental Protocol: Step 2 - Synthesis of Boc-3-chloro-L-tyrosine
Causality: The phenolic hydroxyl group of the tyrosine side chain is an ortho-, para-director for electrophilic aromatic substitution. It strongly activates the ring, allowing for regioselective chlorination at the positions ortho to the hydroxyl group (positions 3 and 5) under mild conditions. Using one equivalent of a mild chlorinating agent like N-Chlorosuccinimide (NCS) favors mono-chlorination.
Methodology:
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Dissolution: Dissolve Boc-L-tyrosine (10.0 g, 35.5 mmol) in 200 mL of acetonitrile in a 500 mL round-bottom flask protected from light.
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Addition of Reagent: Add N-Chlorosuccinimide (NCS, 4.74 g, 35.5 mmol, 1.0 equivalent) to the solution in one portion.
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Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Concentration: Once the reaction is complete, remove the acetonitrile under reduced pressure.
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Work-up: Dissolve the resulting residue in ethyl acetate (250 mL) and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 100 mL) to remove any unreacted NCS and succinimide byproduct, followed by a wash with brine (1 x 100 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 1-5% MeOH in CH₂Cl₂) to afford pure Boc-3-chloro-L-tyrosine as a white solid.
Spectroscopic and Analytical Characterization
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule.
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Expected [M-H]⁻ (Negative Ion Mode): 314.08 m/z
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Expected [M+H]⁺ (Positive Ion Mode): 316.09 m/z
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Expected [M+Na]⁺ (Positive Ion Mode): 338.08 m/z The characteristic isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable for all parent ion peaks, providing definitive confirmation of chlorination.
Predicted ¹H and ¹³C NMR Spectra
The most significant changes upon chlorination will occur in the aromatic region of the NMR spectra.
| Predicted NMR Data for Boc-3-chloro-L-tyrosine | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.15 (d, J = 2.2 Hz, 1H, Ar-H2), 6.95 (dd, J = 8.4, 2.2 Hz, 1H, Ar-H6), 6.80 (d, J = 8.4 Hz, 1H, Ar-H5), 5.10 (d, 1H, NH), 4.55 (m, 1H, α-CH), 3.10 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃) | | ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 175.5 (COOH), 155.5 (Boc C=O), 150.8 (Ar C4-OH), 130.5 (Ar C6), 128.5 (Ar C2), 127.8 (Ar C1), 121.2 (Ar C3-Cl), 116.5 (Ar C5), 80.5 (Boc C(CH₃)₃), 54.5 (α-CH), 37.0 (β-CH₂), 28.3 (Boc C(CH₃)₃) |
Rationale for Predictions:
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¹H NMR: Compared to Boc-L-tyrosine, which shows two doublets for the aromatic protons, the C3-chlorination breaks the symmetry. The remaining three aromatic protons will appear as a doublet (H5), a doublet of doublets (H6), and a narrow doublet (H2). The chlorine atom's electron-withdrawing effect will cause a general downfield shift of the adjacent aromatic protons (H2 and H5).
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¹³C NMR: The carbon atom directly attached to the chlorine (C3) will be significantly shifted, and its signal may show broadening due to the quadrupolar effects of the chlorine nucleus. The other aromatic carbon signals will also shift slightly due to the electronic perturbation.
Reactivity and Chemical Logic
Understanding the reactivity of Boc-3-chloro-L-tyrosine is key to its effective use.
Caption: Conceptual map of reactive sites on the molecule.
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Carboxylic Acid (Site 1): This site is used for forming peptide bonds. It must be "activated" using standard peptide coupling reagents (e.g., HBTU, HATU, or carbodiimides like DCC/DIC) to react with the free amine of another amino acid.
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Boc-Protected Amine (Site 2): This group is stable to most reaction conditions except strong acid. Treatment with reagents like trifluoroacetic acid (TFA) in dichloromethane efficiently removes the Boc group, liberating the α-amine for subsequent coupling reactions.
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Phenolic Hydroxyl (Site 3): The key feature of this molecule is the altered reactivity of this group. The electron-withdrawing chlorine atom lowers the pKa of the phenolic proton from ~10.1 in natural tyrosine to an estimated ~8.5-9.0. This increased acidity has several implications:
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The phenoxide is formed under milder basic conditions.
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It alters the hydrogen bonding capability of the side chain within a peptide.
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The side chain can still be further functionalized (e.g., etherification) if desired, although its nucleophilicity is slightly reduced.
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Applications in Research and Drug Development
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Peptide Synthesis: The primary application is as a building block in solid-phase or solution-phase peptide synthesis to introduce a 3-chloro-tyrosine residue at a specific position in a peptide sequence.[3] This allows for the synthesis of peptide analogs with modified properties.
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Probing Protein Interactions: Incorporating 3-chloro-tyrosine can serve as a probe. The chlorine atom can act as a heavy atom for X-ray crystallography or as a unique spectroscopic handle. Its altered pKa can test the importance of a specific hydrogen bond in a protein-ligand interaction.
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Modulating Biological Activity: Halogenation of aromatic rings is a common strategy in drug design to enhance binding affinity (through halogen bonding) or to improve metabolic stability by blocking sites of oxidative metabolism.
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Biomarker Research: Synthesis of peptides containing 3-chloro-tyrosine is essential for generating standards and antibodies used in assays to detect this biomarker of MPO-induced oxidative stress in clinical samples.[1]
Safety, Handling, and Storage
7.1. Hazard Assessment While Boc-3-chloro-L-tyrosine itself is not extensively studied for toxicity, a hazard assessment can be made based on its components.
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The parent compound, L-tyrosine, may cause skin, eye, and respiratory irritation.
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The Boc protecting group generally reduces toxicity.
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Organochlorine compounds should always be handled with care.
It is prudent to treat Boc-3-chloro-L-tyrosine as a substance that may cause skin, eye, and respiratory tract irritation.
7.2. Recommended Handling Procedures
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Avoid generating dust. Handle as a solid.
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Avoid contact with strong oxidizing agents.
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Wash hands thoroughly after handling.
7.3. Storage Conditions
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Short-term: Store in a tightly sealed container in a cool, dry place, protected from light.
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Long-term: For optimal stability, store at 2-8°C or frozen (-20°C), under an inert atmosphere if possible.
Conclusion
Boc-3-chloro-L-tyrosine is a specialized but highly valuable chemical tool for advanced chemical biology and medicinal chemistry. Its synthesis is straightforward, relying on fundamental and reliable organic reactions. The true value of this compound lies in its ability to introduce a chemically and electronically distinct moiety into a peptide backbone. The chlorine substitution subtly but significantly alters the pKa and steric profile of the tyrosine side chain, providing a powerful method for modulating the biological activity, stability, and structural properties of peptides. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and apply this compound in their work.
References
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PubChem. (n.d.). 3-Chloro-L-Tyrosine. Retrieved January 23, 2026, from [Link]
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Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). tert-Butoxycarbonyl-tyrosine. Retrieved January 23, 2026, from [Link]
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Precise PEG. (n.d.). Boc-L-Tyr(PEG(3)-N3)-OH. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Boc-tyr(boc)-OH. Retrieved January 23, 2026, from [Link]
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Aapptec Peptides. (n.d.). Boc-Tyr(3-Cl)-OH DCHA. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Boc-Tyr-OMe. Retrieved January 23, 2026, from [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet L-Tyrosine. Retrieved January 23, 2026, from [Link]
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Meta-Sci. (n.d.). Safety Data Sheet L-Tyrosine. Retrieved January 23, 2026, from [Link]
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